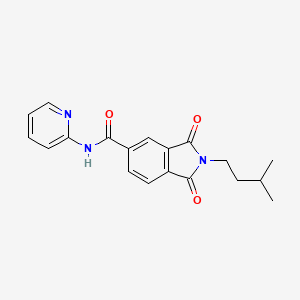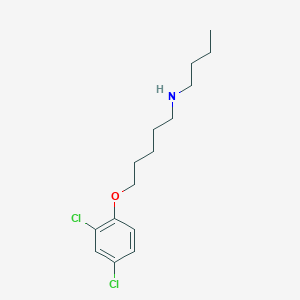
N-butyl-5-(2,4-dichlorophenoxy)pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-5-(2,4-dichlorophenoxy)pentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group attached to a pentanamine chain, which is further substituted with a dichlorophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5-(2,4-dichlorophenoxy)pentan-1-amine typically involves the reaction of 2,4-dichlorophenol with a suitable alkylating agent to introduce the dichlorophenoxy group. This is followed by the reaction with a butylamine derivative to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-butyl-5-(2,4-dichlorophenoxy)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The dichlorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or alkyl halides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, nitro compounds, and various substituted amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-butyl-5-(2,4-dichlorophenoxy)pentan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme interactions and receptor binding due to its amine functionality.
Industry: Used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of N-butyl-5-(2,4-dichlorophenoxy)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The dichlorophenoxy group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-butyl-5-(2,3-dichlorophenoxy)pentan-1-amine: Similar structure but with chlorine atoms at different positions.
N-butyl-5-(2,6-dichlorophenoxy)pentan-1-amine: Another isomer with different chlorine substitution pattern.
Uniqueness
N-butyl-5-(2,4-dichlorophenoxy)pentan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms in the dichlorophenoxy group can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
特性
IUPAC Name |
N-butyl-5-(2,4-dichlorophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Cl2NO/c1-2-3-9-18-10-5-4-6-11-19-15-8-7-13(16)12-14(15)17/h7-8,12,18H,2-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSGBWBKWSDDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
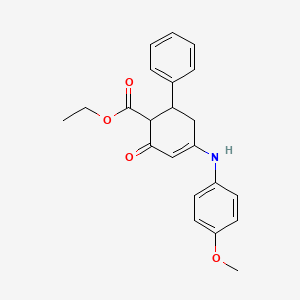
![5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitro-N-phenylaniline](/img/structure/B5135360.png)

![N-Phenyl-2-{3-[(phenylcarbamoyl)methyl]adamantan-1-YL}acetamide](/img/structure/B5135379.png)
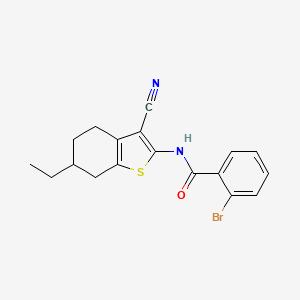
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-prop-2-en-1-ylglycinamide](/img/structure/B5135392.png)
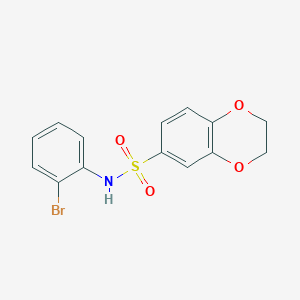
![1-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-METHYLBUTAN-1-ONE](/img/structure/B5135400.png)
![7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5135401.png)
![N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5135402.png)
![2-bromo-6-methoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B5135407.png)


